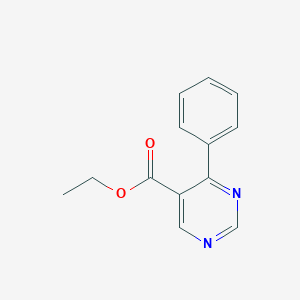![molecular formula C7H18N2 B009342 N-[1-(aminométhyl)butyl]-N,N-diméthylamine CAS No. 19764-60-4](/img/structure/B9342.png)
N-[1-(aminométhyl)butyl]-N,N-diméthylamine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of amine derivatives often involves complex reactions, aiming to introduce or modify functional groups to achieve desired properties. For instance, tert-Butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl) carbamate, a related compound, is synthesized from commercially available precursors through acylation, nucleophilic substitution, and reduction steps, achieving an overall yield of 81% (Zhao et al., 2017). These methods reflect the general approach in synthesizing N-alkylated amine derivatives, emphasizing the importance of selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of amine derivatives is pivotal in determining their chemical behavior and potential applications. X-ray crystallography and molecular mechanics calculations, for example, have been utilized to explore the molecular structures of potential anti-cancer agents, revealing their conformational flexibility and implications for DNA interaction (Hudson et al., 1987). Such analyses are crucial for understanding how structural features influence biological activity and chemical reactivity.
Chemical Reactions and Properties
Chemical reactions involving amine derivatives are diverse, including nucleophilic substitutions and reactions with carbon sources for the synthesis of complex molecules. Dimethylformamide, for instance, can serve as an efficient carbon monoxide and dimethylamine source in palladium-catalyzed aminocarbonylations, demonstrating the versatility of amine derivatives in synthetic chemistry (Wan et al., 2002).
Physical Properties Analysis
The physical properties of amine derivatives, such as solubility, boiling point, and melting point, are influenced by their molecular structure. For example, the introduction of N-phenyl substituents to 4-aminostilbenes leads to more planar ground-state geometries, affecting their fluorescence and photochemical behavior, showcasing how structural modifications can alter physical properties significantly (Yang et al., 2002).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, are closely related to the molecular structure of amine derivatives. The cooperative intramolecular hydrogen bonding effect, for instance, has been shown to enhance the basicity of N-[3-(dimethylamino)propyl] derivatives, illustrating the intricate relationship between structure and chemical behavior (Gattin et al., 2005).
Applications De Recherche Scientifique
Diodes organiques électroluminescentes (OLED)
Ce composé a été utilisé dans le développement de diodes organiques électroluminescentes (OLED) . Les OLED ont suscité un intérêt de recherche important en raison de leurs immenses perspectives d'application dans les technologies de pointe pour les écrans plats pleine couleur et l'éclairage éco-responsable à l'état solide . Les dérivés du composé peuvent offrir des résultats prometteurs pour obtenir des matériaux émettant de la lumière standard avec une large gamme de couleurs pour les applications OLED .
Matériaux émissifs
Les dérivés du composé ont été utilisés comme matériaux émissifs dans les OLED . Ces matériaux présentent des caractéristiques exceptionnelles telles qu'une construction sans mercure, un large angle de vision, une qualité de couleur supérieure et une flexibilité captivante .
Capteurs d'anions
Le composé a été utilisé dans le développement de capteurs d'anions pour la détection sélective d'anions spécifiques . Il s'agit d'un sujet de recherche crucial car les anions jouent un rôle crucial dans les systèmes biologiques et les applications industrielles .
Réaction colorimétrique photo-induite
Le composé a été impliqué dans une réaction colorimétrique photo-induite . Cette réaction a été observée en présence de molécules ayant plusieurs groupes carboxy, tels que le succinate, le citrate et le polyacrylate .
Génération d'espèces radicales anioniques
Le composé a été utilisé dans la génération d'espèces radicales anioniques
Propriétés
IUPAC Name |
2-N,2-N-dimethylpentane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2/c1-4-5-7(6-8)9(2)3/h7H,4-6,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLHKKHOLOZDWIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CN)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10588485 | |
| Record name | N~2~,N~2~-Dimethylpentane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10588485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19764-60-4 | |
| Record name | N~2~,N~2~-Dimethylpentane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10588485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



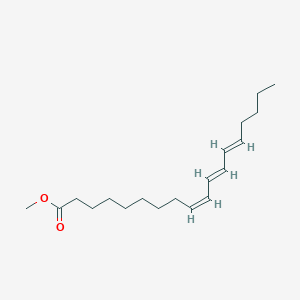
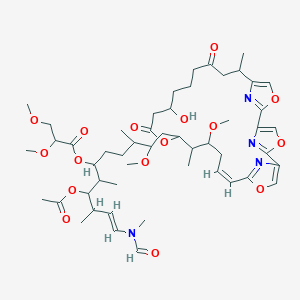
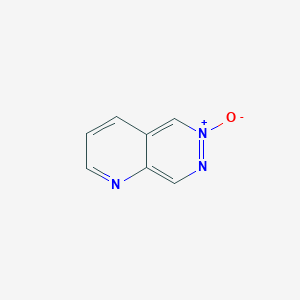
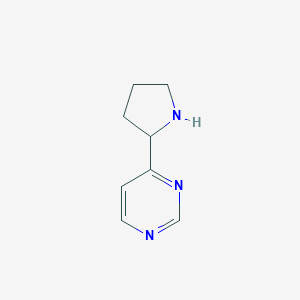
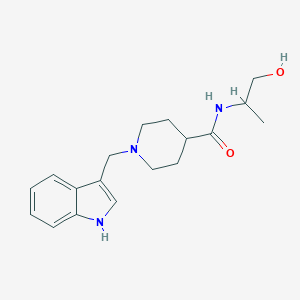
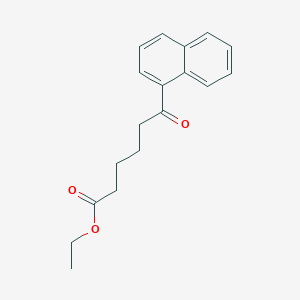



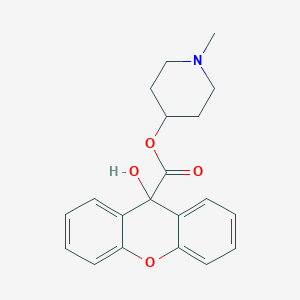

![8-(3-Hydroxypropyl)-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B9288.png)
